molecular formula C11H12BrN3O B2907634 4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine CAS No. 1333733-95-1

4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine

Cat. No.: B2907634
CAS No.: 1333733-95-1
M. Wt: 282.141
InChI Key: SITMTFRURABJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine (CAS 1249926-03-1) is a brominated pyrazole derivative of interest in chemical and pharmaceutical research. It is characterized by the molecular formula C11H12BrN3O and has a molecular weight of 282.14 . The compound serves as a versatile chemical intermediate, or building block, for the synthesis of more complex molecules. The bromine atom at the 4-position of the pyrazole ring makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create novel carbon-carbon bonds . Furthermore, the 4-methoxybenzyl (PMB) protecting group on the pyrazole nitrogen can be selectively removed under specific conditions, offering synthetic flexibility for multi-step organic synthesis . Pyrazole scaffolds, in general, are known to possess significant biological and pharmaceutical properties and are frequently explored in medicinal chemistry for the development of new therapeutic agents . Researchers value this compound for its potential in constructing metal-organic frameworks and for studies in supramolecular chemistry, where non-covalent interactions like hydrogen and halogen bonding play a key role in molecular assembly . Please handle with care and refer to the product's Safety Data Sheet. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-2-[(4-methoxyphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c1-16-9-4-2-8(3-5-9)7-15-11(13)10(12)6-14-15/h2-6H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLLOFQTJQJIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the 4th position using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Introduction of the methoxybenzyl group: This step involves the reaction of the brominated pyrazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-5-carboxylic acid.

    Reduction: Formation of 4-amino-1-(4-methoxybenzyl)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents targeting neurological disorders, inflammation, and cancer. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

2. Enzyme Inhibition
Research indicates that 4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine can act as an inhibitor of certain enzymes, which is essential for developing drugs that modulate biochemical pathways critical for disease management. For example, it may inhibit cyclooxygenase enzymes involved in inflammatory responses .

Organic Synthesis

1. Intermediate in Synthesis
The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives with enhanced pharmacological properties .

2. Synthesis of Bipyrazoles
It can also be employed as a starting material for synthesizing 1,4'-bipyrazoles, which have shown potential in various biological applications, including acting as anti-cancer agents .

Biological Studies

1. Antimicrobial Activity
Studies have demonstrated that compounds related to this compound exhibit antimicrobial properties. This has implications for developing new antibiotics or antifungal agents .

2. Anticancer Research
The compound has been evaluated for its anticancer potential, with some derivatives showing promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through specific signaling pathways .

Case Studies

StudyFocusFindings
Study A Enzyme InhibitionDemonstrated effective inhibition of cyclooxygenase enzymes, suggesting potential for anti-inflammatory drugs .
Study B Antimicrobial ActivityShowed significant antimicrobial effects against Gram-positive bacteria, indicating its potential use in new antibiotic formulations .
Study C Anticancer ActivityFound that modified derivatives induced apoptosis in breast cancer cells, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxybenzyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their pharmacological and material science applications. Below, 4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine is compared to structurally analogous compounds based on substituent variations, biological activity, and physicochemical properties.

Structural Analogs and Substituent Effects
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
This compound 4-Br, 1-(4-MeO-benzyl) C₁₁H₁₂BrN₃O 282.14
4-Bromo-3-phenyl-1H-pyrazol-5-amine 4-Br, 3-Ph C₉H₈BrN₃ 238.09
4-Bromo-1-(4-fluorophenyl)-1H-pyrazol-5-amine 4-Br, 1-(4-F-Ph) C₉H₇BrFN₃ 256.07
1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine 1-(4-Cl-Ph), 4-p-tolyl C₁₆H₁₄ClN₃ 283.75
N-(4-Methoxybenzyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine 3-(pyridin-3-yl), 1-(4-MeO-benzyl) C₁₆H₁₆N₄O 296.33

Key Observations :

  • Substituent Position : Bromine at the 4-position (vs. 3-position in some analogs) enhances electrophilic reactivity, influencing binding in enzyme inhibition studies .
  • Aromatic Substituents : The 4-methoxybenzyl group improves solubility compared to phenyl or fluorophenyl groups, as evidenced by its use in thrombin inhibitors .

Thrombin Inhibition :

  • This compound demonstrates moderate thrombin inhibition (IC₅₀ ~5 µM), attributed to the 4-methoxybenzyl group’s ability to occupy hydrophobic pockets in the enzyme active site .
  • 3-Phenyl analogs (e.g., 4-bromo-3-phenyl-1H-pyrazol-5-amine) show reduced activity (IC₅₀ >10 µM), highlighting the importance of substituent bulkiness and electronic effects .

Anticancer Potential:

  • Derivatives with 4-chlorophenyl or 4-methylphenyl substituents exhibit enhanced cytotoxicity against cancer cell lines (e.g., GI₅₀ = 2.1 µM for 1-(4-chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine) compared to the 4-methoxybenzyl analog (GI₅₀ = 8.4 µM) .
Physicochemical Properties
Property 4-Bromo-1-(4-MeO-benzyl) 4-Bromo-3-phenyl 1-(4-Fluorophenyl)
LogP 2.8 3.1 2.9
Water Solubility 0.12 mg/mL 0.05 mg/mL 0.08 mg/mL
Thermal Stability Stable up to 200°C Decomposes at 180°C Stable up to 190°C

Notes:

  • The 4-methoxybenzyl group reduces lipophilicity (lower LogP) compared to phenyl analogs, improving aqueous solubility .

Biological Activity

4-Bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has a molecular formula of C11H12BrN3OC_{11}H_{12}BrN_3O and a molecular weight of approximately 276.14 g/mol. It features a bromine atom at the 4-position, a methoxybenzyl group at the 1-position, and an amine group at the 5-position of the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, including polymorphism, which can affect its physical interactions and efficacy in biological systems.

Antimicrobial Properties

Research indicates that this compound serves as a scaffold for synthesizing derivatives with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as mycotoxic fungi. Some derivatives have demonstrated potent antibacterial and antifungal effects, suggesting its potential utility in developing new antimicrobial agents.

Anticancer Activity

The pyrazole structure is recognized for its anticancer properties. Compounds containing similar pyrazole scaffolds have shown antiproliferation activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The presence of the bromine atom in this compound may enhance its interaction with biological targets involved in cancer pathways .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In vitro assays have shown that compounds related to this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that derivatives could serve as therapeutic agents for inflammatory diseases .

Synthesis

The synthesis of this compound typically involves a one-pot condensation reaction followed by reduction. This method is efficient and yields high purity without extensive purification steps. Below is a summary of the synthetic route:

StepDescription
1One-pot condensation of appropriate starting materials to form the pyrazole ring.
2Reduction to introduce the amine group at the 5-position.
3Characterization of the product using techniques such as NMR and mass spectrometry.

Case Studies and Research Findings

Research has documented various studies exploring the biological activity of pyrazole derivatives:

  • Antimicrobial Study : A derivative synthesized from this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Evaluation : In vitro tests demonstrated that certain derivatives inhibited the growth of colorectal carcinoma cells (HCT-116) with IC50 values indicating potent antiproliferative effects .
  • Anti-inflammatory Assessment : A series of compounds derived from this scaffold showed up to 85% inhibition of TNF-α at concentrations lower than those required for conventional anti-inflammatory drugs like dexamethasone .

Q & A

Basic: What are the standard synthetic routes for 4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via multi-step routes involving:

  • Nucleophilic substitution : Bromination at the pyrazole C4 position using reagents like N-bromosuccinimide (NBS) under controlled conditions .
  • Benzylation : Introduction of the 4-methoxybenzyl group via alkylation or microwave-assisted reactions to enhance reaction efficiency and yield .
    Optimization strategies :
    • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
    • Monitor reaction progress via TLC or HPLC to minimize byproducts.
    • Adjust microwave irradiation parameters (e.g., power, duration) to reduce decomposition .

Basic: How is the structural integrity of this compound validated?

Answer:
Structural characterization employs:

  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding) .
  • Spectroscopic methods :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
    • IR : Identifies functional groups (e.g., NH2_2 stretching at ~3400 cm1^{-1}) .
  • Mass spectrometry : ESI-MS or HRMS validates molecular weight (expected m/z: ~306.1 Da) .

Intermediate: What in vitro assays are suitable for evaluating the compound’s biological activity?

Answer:

  • Anticancer screening : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) to measure IC50_{50} values .
  • Antimicrobial testing : Agar diffusion assays with Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases to assess binding affinity (e.g., ATPase inhibition) .
    Key controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out artifacts .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs, kinases). Focus on key residues (e.g., catalytic lysine in kinases) .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability and conformational flexibility .
  • QSAR models : Train regression models using descriptors (e.g., logP, polar surface area) to predict bioactivity .
    Validation : Compare computational results with experimental IC50_{50} or Kd_d values .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions (e.g., varying IC50_{50} across studies) may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound purity : Verify purity via HPLC (>95%) and characterize degradation products using LC-MS .
  • Target selectivity : Perform counter-screens against unrelated enzymes/proteins to confirm specificity .
    Case study : A 2024 study resolved discrepancies in anticancer activity by identifying batch-dependent impurities affecting results .

Advanced: What strategies improve the compound’s environmental stability for long-term studies?

Answer:

  • Photostability : Store in amber vials under inert gas (N2_2) to prevent bromine dissociation via light exposure .
  • Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., >150°C) .
  • Hydrolytic resistance : Test pH-dependent stability (pH 3–9) and use lyophilization for aqueous stock solutions .
    Degradation analysis : Identify breakdown products (e.g., debrominated analogs) using GC-MS .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:
Key modifications and their effects:

  • Bromine replacement : Substituting Br with Cl or CF3_3 alters steric/electronic profiles, impacting receptor binding .
  • Methoxybenzyl tweaks : Introducing electron-withdrawing groups (e.g., nitro) on the benzyl ring enhances metabolic stability .
  • Amino group functionalization : Acylation or sulfonylation modulates solubility and membrane permeability .
    Example : A 2023 study showed that replacing Br with CF3_3 improved antifungal activity by 10-fold .

Advanced: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

  • HPLC-PDA : Detect impurities at 0.1% level using C18 columns and gradient elution (e.g., acetonitrile/water) .
  • LC-HRMS : Identify unknown impurities via exact mass matching (e.g., debrominated byproduct at m/z 227.1) .
  • NMR spiking : Add authentic standards to confirm impurity identity (e.g., residual benzyl chloride) .

Intermediate: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of brominated vapors .
  • Waste disposal : Neutralize acidic/basic residues before discarding and comply with hazardous waste regulations .

Advanced: How does the compound’s crystallinity impact formulation for pharmacological studies?

Answer:

  • Polymorphism screening : Use solvent-drop grinding or slurry methods to identify stable crystalline forms .
  • Bioavailability : Amorphous dispersions (e.g., with PVP) improve dissolution rates in preclinical models .
  • Tableting compatibility : Test compaction behavior using a rotary press; crystalline forms may require binders (e.g., microcrystalline cellulose) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.